2-Quinoxalin-2-ylethylamine
Overview
Description
2-Quinoxalin-2-ylethylamine is a heterocyclic aromatic amine that contains a quinoxaline ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The quinoxaline ring system is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold for the development of new compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinoxalin-2-ylethylamine typically involves the condensation of 2-nitroaniline with ethylamine, followed by reduction and cyclization steps. One common method is as follows:
Condensation: 2-nitroaniline reacts with ethylamine in the presence of a suitable catalyst to form an intermediate.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The intermediate undergoes cyclization to form the quinoxaline ring system.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Quinoxalin-2-ylethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into tetrahydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Tetrahydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used
Scientific Research Applications
2-Quinoxalin-2-ylethylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Quinoxalin-2-ylethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline ring system can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with DNA and RNA, affecting gene expression and cellular processes. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Quinoline: Another heterocyclic aromatic compound with a similar structure but different nitrogen atom positions.
Quinoxaline: The parent compound of 2-Quinoxalin-2-ylethylamine, lacking the ethylamine group.
Pyrroloquinoxaline: A derivative with an additional pyrrole ring fused to the quinoxaline system.
Uniqueness: this compound is unique due to the presence of the ethylamine group, which imparts specific chemical and biological properties. This modification allows for greater versatility in chemical reactions and potential biological activities compared to its parent compound, quinoxaline .
Properties
IUPAC Name |
2-quinoxalin-2-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVGCOMSVYRUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329790 | |
Record name | 2-quinoxalin-2-ylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500727-73-1 | |
Record name | 2-quinoxalin-2-ylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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